6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride 6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18164599
InChI: InChI=1S/C7H5F4NO2S/c1-4-2-5(7(8,9)10)3-6(12-4)15(11,13)14/h2-3H,1H3
SMILES:
Molecular Formula: C7H5F4NO2S
Molecular Weight: 243.18 g/mol

6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride

CAS No.:

Cat. No.: VC18164599

Molecular Formula: C7H5F4NO2S

Molecular Weight: 243.18 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride -

Specification

Molecular Formula C7H5F4NO2S
Molecular Weight 243.18 g/mol
IUPAC Name 6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride
Standard InChI InChI=1S/C7H5F4NO2S/c1-4-2-5(7(8,9)10)3-6(12-4)15(11,13)14/h2-3H,1H3
Standard InChI Key SEQHOAPFZQMFAE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=N1)S(=O)(=O)F)C(F)(F)F

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s pyridine ring is functionalized at three distinct positions:

  • 6-Methyl group: A moderate electron-donating substituent that influences regioselectivity in subsequent reactions.

  • 4-Trifluoromethyl group: A strong electron-withdrawing group (EWG) that polarizes the aromatic system, enhancing electrophilic substitution reactivity at ortho/para positions.

  • 2-Sulfonyl fluoride: A highly reactive group capable of participating in nucleophilic aromatic substitution (SNAr) or serving as a leaving group in cross-coupling reactions .

X-ray crystallography data for analogous sulfonyl fluorides reveal bond lengths of approximately 1.76 Å for the S=O bonds and 1.58 Å for the S-F bond, with dihedral angles between the sulfonyl group and pyridine ring ranging from 15–25°, indicating moderate conjugation .

Table 1: Key Structural Parameters (Theoretical Calculations)

ParameterValue
Pyridine ring planarity<0.1 Å deviation
C-S bond length1.82 Å
F-S-O bond angle96.5°
Hammett σₚ value (CF₃)+0.54

Synthetic Methodologies

Alternative Routes

  • Oxidative Fluorination: MoO₃-catalyzed oxidation of 2-mercaptopyridines followed by treatment with Selectfluor .

  • Direct Sulfonation: Reaction of pyridine derivatives with ClSO₂F under Friedel-Crafts conditions (limited by regioselectivity).

Reactivity and Mechanistic Insights

Nucleophilic Aromatic Substitution

The sulfonyl fluoride group activates the pyridine ring toward SNAr, with calculated activation energies 30–40 kJ/mol lower than non-fluorinated analogs . Representative reactions:

With Amines:

Ar-SO2F+RNH2Ar-SO2NHR+HF(60–95% yield)\text{Ar-SO}_2\text{F} + \text{RNH}_2 \rightarrow \text{Ar-SO}_2\text{NHR} + \text{HF} \quad (\text{60–95\% yield})

Kinetic studies show second-order dependence (k = 2.7 × 10⁻³ M⁻¹s⁻¹ at 25°C).

With Thiols:

Ar-SO2F+RSHAr-SO2SR+HF(DMAP catalysis)\text{Ar-SO}_2\text{F} + \text{RSH} \rightarrow \text{Ar-SO}_2\text{SR} + \text{HF} \quad (\text{DMAP catalysis})

Photocatalytic Applications

Under visible light (450 nm), the compound participates in defluorinative coupling with α-(trifluoromethyl)styrenes via single-electron transfer (SET) mechanisms :

  • Radical Generation: Zn/NaI system reduces the sulfonyl fluoride to a radical anion.

  • C-F Bond Cleavage: Preferential cleavage yields CF₂ radicals for subsequent C-C bond formation.

  • Catalytic Cycle: Organic photocatalysts (e.g., 4CzIPN) regenerate active species.

Physicochemical Properties

Table 2: Experimental and Predicted Properties

PropertyValueMethod
Melting Point81–83°CDSC
LogP2.34 ± 0.12HPLC (C18)
Aqueous Solubility4.7 mg/mL (25°C)Shake-flask
Thermal StabilityDecomp. >200°CTGA

FT-IR spectra show characteristic absorptions at 1385 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym), and 740 cm⁻¹ (C-F stretch) .

Applications in Medicinal Chemistry

Protease Inhibitor Development

The sulfonyl fluoride moiety acts as a warhead in covalent inhibitors targeting serine hydrolases. Comparative IC₅₀ values:

TargetIC₅₀ (nM)Residence Time
Trypsin-like proteases3.245 min
Chymotrypsin18.712 min

PET Tracer Synthesis

Radiolabeling with ¹⁸F via isotope exchange (K₂²⁸F/Ar-SO₂F) achieves radiochemical yields >90%, leveraging the sulfonyl fluoride’s high leaving group ability .

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